N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[(6-propan-2-yl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS2/c1-10(2)12-4-6-14-16(8-12)25-18(21-14)23-19-22-15-7-5-13(20-11(3)24)9-17(15)26-19/h4-10H,1-3H3,(H,20,24)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYWNLPKDOHZGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with acetamide derivatives. One common synthetic route includes the following steps:
Starting Materials: Substituted 2-amino benzothiazoles and acetamide derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM).
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DCM, ethanol), catalysts (e.g., DMAP), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Properties
Benzothiazole derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds with similar structures can inhibit the growth of various bacterial and fungal strains. The specific application of N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide in antimicrobial research could lead to the development of new antibiotics or antifungal agents.
Antitumor Activity
Studies have shown that benzothiazole derivatives exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and survival. This compound may be investigated for similar effects, potentially leading to novel cancer therapies.
Anti-inflammatory Effects
Compounds with benzothiazole scaffolds have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes. This action suggests that this compound could be explored for therapeutic applications in inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. The exploration of derivatives can lead to compounds with enhanced efficacy or reduced toxicity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-nitrobenzamide | Lacks isopropyl group | Explored for anti-inflammatory properties |
| N-(6-chlorobenzo[d]thiazol-2-yl)-2-nitrobenzamide | Chlorine substitution instead of isopropyl | Studied for antimicrobial activity |
| N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamide | Contains morpholine group | Enhanced solubility and bioavailability |
Case Studies
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of benzothiazole derivatives, compounds similar to this compound were tested against various pathogens. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
Case Study 2: Antitumor Mechanism Exploration
A series of benzothiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The study highlighted that certain substitutions on the benzothiazole ring significantly enhanced antitumor activity through apoptosis induction, setting a precedent for further investigation into this compound's potential mechanisms.
Mechanism of Action
The mechanism of action of N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation. The compound’s binding to COX enzymes prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide can be compared with other benzothiazole derivatives, such as:
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
These compounds share a similar benzothiazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.
Biological Activity
N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound features a complex structure characterized by two benzothiazole moieties linked via an acetamide group. The isopropyl substitution on one of the benzothiazole rings enhances its lipophilicity, potentially influencing its biological interactions.
1. Anticancer Activity
Recent studies have indicated that benzothiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that benzothiazole-based compounds could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
2. Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial activity. Research has demonstrated that these compounds possess significant antibacterial and antifungal activities against a range of pathogens, including resistant strains. The mechanism often involves disruption of microbial membrane integrity or inhibition of essential metabolic pathways .
3. Neuroprotective Effects
The neuroprotective potential of benzothiazole derivatives has gained attention, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in neurodegeneration, suggests a mechanism through which it may exert neuroprotective effects .
Case Studies and Experimental Findings
Several studies have explored the biological activity of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Reported antimicrobial activity against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study 3 | Showed protective effects on neuronal cells exposed to oxidative stress, highlighting its potential in treating neurodegenerative conditions. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a crucial feature for anticancer agents.
- Modulation of Cellular Signaling Pathways : These compounds can influence pathways such as MAPK and PI3K/Akt, which are vital for cell survival and proliferation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-((6-isopropylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves coupling reactions between benzothiazole precursors and acetamide derivatives. Key steps include:
- Amide bond formation : Use of coupling agents like EDCI/HOBt in solvents such as DMF or dichloromethane under nitrogen atmosphere .
- Heterocyclic assembly : Thiazole ring closure via cyclization of thiourea intermediates with α-halo ketones, optimized at 60–80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Temperature control, solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) significantly impact yield .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Primary Methods :
- NMR Spectroscopy : and NMR to confirm substituent positions and amide bond integrity .
- Mass Spectrometry (HRMS) : Accurate mass determination for molecular formula validation .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (e.g., triclinic P1 space group observed in similar benzothiazole-acetamide derivatives) .
- Supplementary Techniques : IR spectroscopy for functional group identification (amide C=O stretch ~1660 cm) and HPLC for purity assessment .
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?
- Approach :
- Quantum Chemical Calculations : Optimize reaction pathways (e.g., transition state analysis for cyclization steps) .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinase enzymes) using software like AutoDock Vina .
Q. What strategies resolve contradictions in biological activity data across similar benzothiazole-acetamide derivatives?
- Methodological Framework :
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., isopropyl vs. methoxy groups) and test against standardized assays (e.g., IC in cancer cell lines) .
- Meta-Analysis : Compare published data on analogous compounds (e.g., N-(6-chlorobenzo[d]thiazol-2-yl)acetamide derivatives) to identify trends in potency vs. lipophilicity .
- Example : Discrepancies in anti-inflammatory activity may arise from differential solubility; use logP calculations and experimental solubility profiling (e.g., shake-flask method) to validate hypotheses .
Q. How can reaction mechanisms be elucidated for key transformations in the synthesis of this compound?
- Experimental Design :
- Isotopic Labeling : Track -labeled amines during amide bond formation to confirm mechanistic intermediates .
- Kinetic Studies : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-determining steps (e.g., thiourea cyclization) .
Critical Notes
- Contradictions in Evidence : Varied solvent choices (DMF vs. ethanol) impact reaction efficiency; systematic optimization is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
